Absence from Validated Cocoa Shell Marker Panel: LAT/BAT Ratio vs. C23:0 Exclusion
In the validated gas-liquid chromatographic method for cocoa shell detection, only docosanoic acid tryptamide (BAT, C22:0) and tetracosanoic acid tryptamide (LAT, C24:0) are employed as quantitative markers. These two compounds are present in cocoa shells at a constant ratio of nearly 2:1 (LAT:BAT), and the precision of the method was demonstrated with a robust coefficient of variation for FAT(C22), FAT(C24), and total FATs [1]. Tricosanoic acid tryptamide (C23:0) is not included as a marker in this validated method, nor is it mentioned in the European Union directive 2000/36/EC concerning cocoa and chocolate products [1]. The sum concentration of BAT and LAT in 15 commercial chocolate samples ranged from 23.1 to 63.0 μg per gram of fat, whereas C23:0 levels are not quantified in this context [2]. This exclusion establishes that C23:0 tryptamide cannot substitute for either C22:0 or C24:0 in regulatory cocoa shell adulteration testing.
| Evidence Dimension | Adoption as a validated marker in cocoa shell detection method |
|---|---|
| Target Compound Data | Not adopted as a marker; C23:0 not quantified in the validated method |
| Comparator Or Baseline | BAT (C22:0) and LAT (C24:0): validated markers with constant ratio ~2:1 (LAT:BAT); total FATs recovery 90–130%, linearity range 1–50 mg/100 g; total FATs in 5% shell cocoa liquor = 4.01 ± 0.8 mg/100 g |
| Quantified Difference | C23:0 is absent from the validated regulatory marker panel; BAT and LAT are present at a constant ~2:1 ratio in cocoa shells |
| Conditions | Gas-liquid chromatography (GLC) method validated per EU cocoa product analysis requirements; 15 commercial chocolate samples; authentic shell vs. cotyledon comparisons |
Why This Matters
Procurement of C23:0 for cocoa authenticity workflows is not supported by validated regulatory methods, making BAT (C22:0) or LAT (C24:0) the mandatory choice for compliance testing.
- [1] Hug B, Golay PA, Giuffrida F, Dionisi F, Destaillats F. Development of a gas-liquid chromatographic method for the analysis of fatty acid tryptamides in cocoa products. J Agric Food Chem. 2006;54(9):3199-3203. doi:10.1021/jf0527044 View Source
- [2] Münch M, Schieberle P. A sensitive and selective method for the quantitative determination of fatty acid tryptamides as shell indicators in cocoa products. Eur Food Res Technol. 1999;208(1):39-46. View Source
